Maniwamycin A

Description

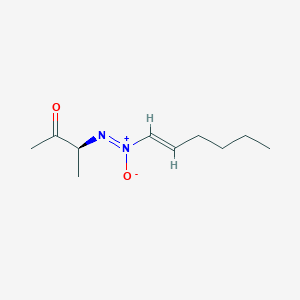

Structure

2D Structure

3D Structure

Properties

CAS No. |

122566-70-5 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium |

InChI |

InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1 |

InChI Key |

WFHYSKXBQMLHKH-JFLSSZQFSA-N |

Isomeric SMILES |

CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-] |

Canonical SMILES |

CCCCC=C[N+](=NC(C)C(=O)C)[O-] |

Synonyms |

2-oxobutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin A |

Origin of Product |

United States |

Foundational & Exploratory

Maniwamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces prasinopilosus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Maniwamycin A, a novel azoxy compound with antifungal properties, from the bacterium Streptomyces prasinopilosus. This document details the experimental protocols, quantitative data, and logical workflows involved in bringing this natural product to light.

Discovery and Producing Organism

Maniwamycins A and B were first identified as novel antifungal antibiotics isolated from the culture broth of a strain of actinomycetes classified as Streptomyces prasinopilosus[1]. The producing strain, K-2575, was isolated from a soil sample collected in Maniwagun, Gunma Prefecture, Japan.

Taxonomic studies of strain K-2575 revealed characteristics typical of the genus Streptomyces. The strain exhibits well-developed aerial mycelia with straight to flexuous spore chains. The spores are cylindrical with a smooth surface. The cell wall analysis showed the presence of LL-diaminopimelic acid, confirming its classification within the genus Streptomyces. Cultural and physiological characteristics further supported its identification as Streptomyces prasinopilosus.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces prasinopilosus. The following protocol outlines the fermentation process.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of spores of S. prasinopilosus K-2575 is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of a seed medium. The composition of the seed medium is provided in Table 1. The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (1 ml) is then transferred to a 500 ml Erlenmeyer flask containing 100 ml of a production medium (see Table 1 for composition). The production culture is incubated at 28°C for 96 hours on a rotary shaker.

Table 1: Fermentation Media Composition

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Glucose | 10 | 20 |

| Soluble Starch | 10 | - |

| Glycerol | - | 20 |

| Polypeptone | 5 | - |

| Meat Extract | 5 | - |

| Yeast Extract | 2 | 5 |

| Soy bean meal | - | 10 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 | 7.2 |

Isolation and Purification of this compound

Maniwamycins A and B were isolated from the culture broth by a multi-step process involving resin absorption, solvent extraction, and column chromatography[1].

Experimental Protocol: Isolation and Purification

-

Harvest and Adsorption: After 96 hours of fermentation, the culture broth (10 liters) is filtered to remove the mycelia. The filtrate is then passed through a column of Amberlite XAD-2 resin. The column is washed with water to remove impurities.

-

Elution: The active compounds are eluted from the resin with methanol.

-

Solvent Extraction: The methanolic eluate is concentrated in vacuo and the resulting aqueous residue is extracted with ethyl acetate at pH 7.0.

-

Silica Gel Chromatography: The ethyl acetate extract is concentrated to a syrup and subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system.

-

Preparative HPLC: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization of the Isolation Workflow

Caption: Isolation and Purification Workflow for this compound.

Physico-chemical Properties and Structure Elucidation

This compound was determined to be a new azoxy compound based on its physico-chemical properties and spectral data[1][2].

Table 2: Physico-chemical Properties of this compound [1]

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₁₇H₂₈N₂O₂ |

| Molecular Weight | 292.42 |

| Melting Point | 78 - 79 °C |

| Specific Rotation [α]D²⁵ | +56° (c 1.0, CHCl₃) |

| UV λmax (MeOH) nm (ε) | 278 (8,900) |

| IR (KBr) cm⁻¹ | 3300, 2950, 1650, 1530, 1450, 1300, 1250 |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Insoluble in water, n-hexane. |

The structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[2].

Table 3: Key Spectral Data for this compound [2]

| Spectral Data | Key Observations |

| High-Resolution Mass Spec | Found: m/z 292.2151. Calcd for C₁₇H₂₈N₂O₂: 292.2151. |

| ¹H NMR (CDCl₃) | Signals corresponding to an N-isobutyryl group, a long aliphatic chain with olefinic protons. |

| ¹³C NMR (CDCl₃) | Resonances confirming the presence of an azoxy group and a conjugated diene system. |

The combined spectral data led to the determination of the structure of this compound as (E,E)-1-(isobutyryloxy)-3-(1-azoxy-1-octenyl)octa-1,3-diene.

Biological Activity

This compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi[1].

Table 4: Antifungal Activity of this compound (Minimum Inhibitory Concentration, MIC) [1]

| Test Organism | MIC (µg/ml) |

| Aspergillus fumigatus | 12.5 |

| Aspergillus niger | 25 |

| Candida albicans | 6.25 |

| Cryptococcus neoformans | 3.13 |

| Trichophyton mentagrophytes | 1.56 |

| Microsporum gypseum | 3.13 |

Signaling and Biosynthetic Pathways

While the specific biosynthetic pathway for this compound in S. prasinopilosus has not been fully elucidated, studies on other maniwamycins, such as Maniwamycin G from Streptomyces sp. TOHO-M025, suggest a pathway involving the condensation of acetate units and amino acids[3]. The azoxy moiety is a key feature of this class of compounds. The proposed biosynthetic origin for the related Maniwamycin G involves precursors such as acetate, L-serine, and glutamic acid.

Visualization of a Generalized Biosynthetic Precursor Relationship

Caption: Putative Precursors for Maniwamycin Biosynthesis.

Conclusion

This compound, isolated from Streptomyces prasinopilosus, represents a noteworthy discovery in the field of natural product chemistry. Its unique azoxy-containing structure and significant antifungal activity make it a compound of interest for further investigation and potential development as a therapeutic agent. The detailed protocols for its fermentation and isolation provided herein offer a foundation for researchers to reproduce and build upon this initial work. Future research into its complete biosynthetic pathway and mechanism of action will be crucial in fully realizing the potential of this compound.

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Maniwamycin A: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maniwamycin A is a naturally occurring azoxy compound first isolated from the bacterium Streptomyces prasinopilosus. As a member of the maniwamycin family of antibiotics, it has garnered interest within the scientific community for its notable antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core azoxyalkene structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium[1] |

| CAS Number | 122566-70-5[1] |

| Molecular Formula | C₁₀H₁₈N₂O₂[1] |

| Canonical SMILES | CCCCC=C--INVALID-LINK--[O-][1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 198.26 g/mol [1] |

| Appearance | Colorless Oily Matter |

| Boiling Point | 279.3 °C at 760 mmHg |

| Density | 0.98 g/cm³ |

| Solubility | Soluble in Chloroform and Ethanol |

| Melting Point | Data not available |

| pKa | Data not available |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal effects being the most prominent.

Antifungal Activity

This compound has demonstrated broad-spectrum activity against various fungal species. While the precise mechanism of its antifungal action is not yet fully elucidated, it is known to be more potent than its counterpart, Maniwamycin B. Unlike some other antibiotics, this compound does not possess antibacterial activity.

Quorum Sensing Inhibition

While direct studies on this compound are limited, its analogues, Maniwamycins C-F, have been identified as inhibitors of quorum sensing in the bacterium Chromobacterium violaceum. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By disrupting these signaling pathways, quorum sensing inhibitors can prevent the formation of biofilms and reduce the expression of virulence factors, offering a promising alternative to traditional antibiotics. The inhibitory action of maniwamycin analogues on violacein synthesis, a pigment controlled by quorum sensing in C. violaceum, suggests a potential mechanism of interfering with the signaling cascade.

The general mechanism of quorum sensing inhibition can be visualized as follows:

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a culture broth of Streptomyces prasinopilosus.

Workflow for this compound Isolation

Methodology:

-

Fermentation: Cultivate Streptomyces prasinopilosus in a suitable fermentation medium to produce this compound.

-

Resin Adsorption: Pass the culture broth through a resin column to adsorb the maniwamycin compounds.

-

Elution: Elute the adsorbed compounds from the resin using an appropriate solvent.

-

Solvent Extraction: Extract the eluate with ethyl acetate to separate the maniwamycins from the aqueous phase.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

Column Chromatography: Purify the crude extract using column chromatography on silica gel to isolate this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using standard methods such as the broth microdilution assay.

Methodology:

-

Preparation of Fungal Inoculum: Prepare a standardized suspension of the target fungal strain.

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions for fungal growth (e.g., 24-48 hours at a specific temperature).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be determined visually or by measuring the optical density at a specific wavelength.

Logical Flow for Antifungal Susceptibility Testing

Conclusion

This compound represents a promising natural product with significant antifungal activity. Its unique azoxyalkene structure and the quorum sensing inhibitory properties of its analogues make it a molecule of interest for further investigation and potential development as a novel therapeutic agent. This technical guide provides a foundational understanding of this compound, and it is anticipated that future research will further elucidate its mechanisms of action and therapeutic potential.

References

The Biosynthesis of Maniwamycin A: A Technical Overview for Researchers

An In-depth Guide to the Biosynthetic Pathway of Maniwamycin A and Its Analogues, Featuring Key Enzymatic Steps, Quantitative Data, and Experimental Methodologies.

This compound, a member of the azoxy class of natural products, exhibits notable antifungal properties. Produced by actinomycetes, particularly Streptomyces species such as Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025, maniwamycins represent a family of bioactive secondary metabolites.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, its known analogues, and the methodologies employed in its study, tailored for researchers and professionals in drug development and the natural products field.

The Maniwamycin Family of Compounds

The maniwamycin family includes several known analogues, designated as this compound, B, C, D, E, F, and G.[2][3] These compounds share a characteristic azoxy functional group, which is crucial for their biological activity. While the full spectrum of their bioactivities is still under investigation, various maniwamycins have been reported to possess not only antifungal but also quorum-sensing inhibitory activities.

The Biosynthetic Pathway of Maniwamycin

The complete biosynthetic pathway of this compound is yet to be fully elucidated in the scientific literature. However, isotope labeling studies on the analogue Maniwamycin G, produced by Streptomyces sp. TOHO-M025, have provided significant insights into the precursor molecules that form its core structure.

Based on these studies, the biosynthesis of the maniwamycin scaffold is proposed to originate from the following precursors:

-

Four acetate units : These serve as the building blocks for the polyketide backbone of the molecule.

-

L-serine : This amino acid contributes a three-carbon unit and one of the nitrogen atoms of the azoxy group.

-

L-glutamic acid : This amino acid is the source of the second nitrogen atom in the azoxy moiety.[2][3]

While the specific "mwm" (maniwamycin) biosynthetic gene cluster has been mentioned in the literature, a detailed characterization of its constituent genes and the functions of the enzymes they encode remains to be published. It is hypothesized that the pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, which is common for the biosynthesis of such complex natural products.

The proposed initial steps of the biosynthesis are depicted in the following logical diagram:

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Maniwamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin A is a naturally occurring azoxy compound first isolated from Streptomyces prasinopilosus.[1] As a member of the maniwamycin family of natural products, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on its antifungal and quorum sensing inhibitory properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Core Biological Activities

This compound has been primarily investigated for two key biological activities:

-

Antifungal Activity: Early studies identified this compound as an antibiotic with a broad antifungal spectrum.

-

Quorum Sensing Inhibition: While direct quantitative data for this compound is limited, related maniwamycin compounds have demonstrated the ability to inhibit quorum sensing in bacteria, a mechanism that regulates virulence gene expression.

Quantitative Data Summary

Quantitative data on the biological activity of this compound is not extensively available in the public domain. The following tables summarize the available data for this compound and related maniwamycin compounds to provide a comparative overview.

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Data Not Available | Data Not Available | [1] |

Note: The original publication describing the antifungal activity of this compound reported a broad antifungal spectrum but did not provide specific MIC values in the accessible literature.

Table 2: Quorum Sensing Inhibitory Activity of Maniwamycins

| Compound | Target Organism | Assay | IC50 Value | Reference |

| This compound | Chromobacterium violaceum | Violacein Inhibition | Data Not Available | |

| Maniwamycin C | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |

| Maniwamycin D | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |

| Maniwamycin E | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |

| Maniwamycin F | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |

| Maniwamycin G | Chromobacterium violaceum CV026 | Violacein Inhibition | Activity reported to be 2-fold lower than Maniwamycin F | [3] |

Experimental Protocols

Detailed experimental protocols for the biological assays of this compound are not fully available. However, based on standard microbiological and pharmacological practices, the following methodologies are representative of the techniques likely employed.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

1. Inoculum Preparation:

- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) to obtain pure colonies.

- A suspension of the fungal conidia or yeast cells is prepared in a sterile saline solution or broth (e.g., RPMI-1640).

- The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density.

2. Assay Plate Preparation:

- A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS).

- Each well will contain a final volume of 100 µL of the diluted compound.

- Control wells containing only the medium (negative control) and medium with the fungal inoculum but without the test compound (positive growth control) are included.

3. Inoculation and Incubation:

- Each well (except the negative control) is inoculated with 100 µL of the standardized fungal suspension.

- The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay utilizes a reporter strain of Chromobacterium violaceum (e.g., CV026), which produces the purple pigment violacein in response to N-acylhomoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates interference with the quorum-sensing system.[4][5]

1. Bacterial Strain and Culture Conditions:

- Chromobacterium violaceum (e.g., ATCC 12472 or the mutant strain CV026) is grown in Luria-Bertani (LB) broth at 30°C with shaking.[6]

- For the CV026 mutant, which is unable to produce its own AHL, a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) must be added to the medium to induce violacein production.

2. Assay Procedure:

- Overnight cultures of C. violaceum are diluted to a standardized optical density (e.g., OD600 of 0.1).

- In a 96-well microtiter plate, serial dilutions of this compound are prepared in LB broth.

- The diluted bacterial culture and, if necessary, the AHL inducer are added to each well.

- The plate is incubated at 30°C for 24-48 hours.

3. Quantification of Violacein:

- After incubation, the cultures are centrifuged to pellet the bacterial cells and the violacein.

- The supernatant is discarded, and the pellet is resuspended in a solvent such as DMSO or ethanol to extract the violacein.[5]

- The absorbance of the extracted violacein is measured spectrophotometrically at a wavelength of 585-590 nm.

- The percentage of violacein inhibition is calculated relative to a control culture without the inhibitor. The IC50 value is the concentration of this compound that causes 50% inhibition of violacein production.

Mandatory Visualizations

Signaling Pathway

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 5. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maniwamycin A Analogues (B, C, F, G) and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycins are a class of azoxy-containing natural products produced by Streptomyces species, first identified as antifungal agents.[1][2] Subsequent research has revealed their potential as inhibitors of quorum sensing, a bacterial communication system that regulates virulence in various pathogens.[3] This technical guide provides a detailed overview of Maniwamycin A and its analogues B, C, F, and G, focusing on their structural distinctions, biological activities, and the experimental methodologies used for their characterization.

Structural Differences

The core structure of the Maniwamycins features an azoxy group, a relatively rare functional group in natural products. The structural diversity among the analogues arises from modifications at specific positions, leading to distinct chemical properties and biological activities.

This compound and B: The initial members of this family, this compound and B, were isolated from Streptomyces prasinopilosus.[1] Their structures were determined through spectral analyses.[2] The primary difference between them lies in the oxidation state of a ketone functional group. This compound possesses a ketone, which is reduced to a hydroxyl group in Maniwamycin B.

Maniwamycin G: A more recently characterized analogue, Maniwamycin G, was also isolated from Streptomyces sp. TOHO-M025.[4] Extensive NMR analysis revealed that Maniwamycin G contains a methoxycarbonyl group, distinguishing it from Maniwamycin F, which possesses an amide group at the corresponding position.[4][5]

A summary of the key structural information for these analogues is presented in Table 1.

| Compound | Molecular Formula | Key Structural Feature |

| This compound | C₁₀H₁₈N₂O₂ | Contains a ketone functional group. |

| Maniwamycin B | C₁₀H₂₀N₂O₂ | The ketone group of this compound is reduced to a hydroxyl group. |

| Maniwamycin C | Not Available | Identified as a quorum-sensing inhibitor. |

| Maniwamycin F | Not Available | Contains an amide group. |

| Maniwamycin G | C₁₂H₂₂N₂O₄ | Contains a methoxycarbonyl group instead of an amide.[4][5] |

Table 1: Structural Summary of Maniwamycin Analogues

Biological Activity

Maniwamycins exhibit a range of biological activities, primarily as antifungal agents and quorum-sensing inhibitors.

Antifungal Activity

Maniwamycins A and B have demonstrated broad-spectrum antifungal activity.[1] Quantitative data on the minimum inhibitory concentrations (MICs) for these compounds against various fungal strains are crucial for evaluating their potential as therapeutic agents.

Quorum Sensing Inhibition

Maniwamycins C, F, and G have been identified as inhibitors of quorum sensing in Chromobacterium violaceum.[3][5] This bacterium is a common model organism for studying quorum sensing due to its production of the purple pigment violacein, which is regulated by the CviI/CviR quorum-sensing system. Inhibition of violacein production serves as a visual indicator of quorum-sensing antagonism.

It has been reported that the quorum-sensing inhibitory activity of Maniwamycin G is two-fold lower than that of Maniwamycin F, highlighting the impact of the terminal functional group (methoxycarbonyl vs. amide) on biological function.[4][6]

Experimental Protocols

Isolation and Purification

The general procedure for isolating Maniwamycins involves cultivation of the producing Streptomyces strain, followed by extraction and chromatographic purification of the target compounds.

This compound and B:

-

Fermentation: Cultivation of Streptomyces prasinopilosus in a suitable broth medium.

-

Extraction: The culture broth is subjected to resin absorption followed by extraction with ethyl acetate (EtOAc).[1]

-

Purification: The crude extract is purified using column chromatography to yield pure this compound and B.[1]

Maniwamycin C, F, and G:

-

Fermentation: Cultivation of Streptomyces sp. TOHO-M025.

-

Extraction and Purification: The culture broth is processed using a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual analogues.[3][5]

Structure Elucidation

The chemical structures of the Maniwamycin analogues have been determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

-

Circular Dichroism (CD) Spectroscopy and Mosher's Method: These techniques are employed to determine the absolute stereochemistry of chiral centers within the molecules, as was done for Maniwamycin G.[4][5]

Signaling Pathway and Experimental Workflow

Quorum Sensing in Chromobacterium violaceum

The CviI/CviR system in Chromobacterium violaceum is a well-characterized quorum-sensing circuit. The synthase CviI produces N-acyl-homoserine lactone (AHL) autoinducers. At a threshold concentration, these AHLs bind to the transcriptional regulator CviR, activating the expression of target genes, including the vioA-E operon responsible for violacein biosynthesis.[7][8][9][10][11] Maniwamycins C, F, and G inhibit this pathway, leading to a reduction in violacein production.

Caption: Quorum sensing pathway in C. violaceum and inhibition by Maniwamycins.

Experimental Workflow for Isolation and Characterization

The general workflow for discovering and characterizing new Maniwamycin analogues involves a series of established experimental procedures.

Caption: General experimental workflow for Maniwamycin analogue research.

Conclusion

The Maniwamycin family of natural products represents a promising scaffold for the development of novel antifungal and anti-virulence agents. The structural variations among the analogues, particularly at the terminal functional groups, have a significant impact on their biological activity. Further research is warranted to fully elucidate the structures of all analogues, expand the quantitative assessment of their biological activities, and explore their mechanisms of action in greater detail. This knowledge will be instrumental in guiding future medicinal chemistry efforts to optimize the therapeutic potential of the Maniwamycin core structure.

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

Maniwamycin A: A Technical Guide to its Natural Source and Fermentation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and fermentation processes for Maniwamycin A, a novel antifungal antibiotic. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document synthesizes available data to present a detailed understanding of the producing organisms, fermentation strategies, and isolation protocols.

Natural Source of this compound

This compound is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified natural sources are:

-

Streptomyces prasinopilosus : This species was the first identified producer of Maniwamycins A and B.[1] It is a soil-dwelling bacterium.

-

Streptomyces sp. TOHO-M025 : This strain has been identified as a producer of several Maniwamycin analogues, including C, D, E, F, and G, indicating its capacity to synthesize the core Maniwamycin structure.[2][3]

These microorganisms represent a valuable resource for the discovery and production of this compound and its related compounds.

Fermentation of this compound

Detailed, publicly available protocols for the specific fermentation of this compound are scarce. However, by combining information on the general cultivation of Streptomyces prasinopilosus with knowledge of the biosynthetic precursors of the related Maniwamycin G, a robust fermentation protocol can be devised.

Producing Organisms and Inoculum Development

The primary strains for this compound production are Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025. Inoculum development is a critical first step to ensure a healthy and productive fermentation batch.

Experimental Protocol: Inoculum Preparation

-

Strain Activation : Aseptically transfer a lyophilized culture or a frozen stock of the producing Streptomyces strain to an agar plate containing a suitable growth medium, such as GYM Streptomyces Medium (DSMZ Medium 65).

-

Incubation : Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture : Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a loopful of spores or a small agar plug from the plate culture.

-

Seed Incubation : Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.

Fermentation Medium and Conditions

The composition of the fermentation medium is crucial for maximizing the yield of this compound. While a specific medium for this compound is not detailed in the literature, a plausible composition can be formulated based on media used for Streptomyces and the known biosynthetic precursors of Maniwamycin G (acetate, L-serine, and L-glutamic acid).

Table 1: Proposed Fermentation Medium for this compound Production

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 40 | Primary Carbon Source |

| Soluble Starch | 10 - 20 | Complex Carbon Source |

| Soybean Meal | 10 - 15 | Nitrogen Source |

| Yeast Extract | 4 - 5 | Nitrogen Source, Vitamins, Growth Factors |

| L-Serine | 1 - 2 | Biosynthetic Precursor |

| L-Glutamic Acid | 1 - 2 | Biosynthetic Precursor |

| Sodium Acetate | 1 - 2 | Biosynthetic Precursor |

| CaCO₃ | 2 - 3 | pH Buffering |

| K₂HPO₄ | 0.5 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| FeSO₄·7H₂O | 0.01 | Trace Element |

| ZnSO₄·7H₂O | 0.01 | Trace Element |

Experimental Protocol: Production Fermentation

-

Medium Preparation : Prepare the fermentation medium as detailed in Table 1 and sterilize by autoclaving.

-

Inoculation : Aseptically transfer the seed culture to the production fermentation vessel at a 5-10% (v/v) inoculum ratio.

-

Fermentation Parameters : Maintain the fermentation under the following conditions:

-

Temperature : 28-30°C

-

pH : Maintain between 6.5 and 7.5. The initial pH should be adjusted to ~7.0.

-

Agitation : 200-250 rpm in shake flasks; for bioreactors, maintain a dissolved oxygen level above 20%.

-

Aeration : For bioreactors, provide sterile air at a rate of 0.5-1.5 vvm (volume of air per volume of medium per minute).

-

-

Fermentation Duration : The fermentation is typically carried out for 7 to 12 days. Production of this compound can be monitored by analytical techniques such as HPLC.

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process to separate the compound from the biomass and other metabolites.[1]

Experimental Protocol: Isolation and Purification

-

Biomass Removal : At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Resin Adsorption : Pass the clarified supernatant through a column packed with a hydrophobic adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD series) to capture the this compound.

-

Elution : Wash the resin with water to remove salts and polar impurities, then elute the bound compounds with an organic solvent such as methanol or acetone.

-

Solvent Extraction : Concentrate the eluate under reduced pressure and then perform a liquid-liquid extraction with a water-immiscible solvent like ethyl acetate (EtOAc) at a neutral pH.[1]

-

Chromatographic Purification : Concentrate the ethyl acetate extract and subject it to further purification using column chromatography. A typical approach would be:

-

Silica Gel Chromatography : Use a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.

-

Preparative HPLC : For final purification, use a reversed-phase preparative HPLC column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

The following diagram illustrates the general workflow for the fermentation and isolation of this compound.

Caption: Fermentation and Isolation Workflow for this compound.

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated, studies on the related compound Maniwamycin G from Streptomyces sp. TOHO-M025 have identified key building blocks.[2][3] This provides a strong foundation for a proposed biosynthetic pathway.

The biosynthesis of Maniwamycin G involves:

-

Four acetate units

-

L-serine

-

L-glutamic acid

The following diagram illustrates the proposed origin of the atoms in the core structure of a Maniwamycin-type molecule based on the findings for Maniwamycin G.

Caption: Proposed Biosynthetic Pathway for this compound.

Conclusion

This compound, produced by Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025, represents a promising antifungal agent. While specific, optimized fermentation data remains limited in public literature, this guide provides a comprehensive, technically-grounded framework for its production and isolation. The provided protocols, based on the cultivation of the producing organisms and the biosynthetic knowledge of related compounds, offer a solid starting point for laboratory-scale production and further process optimization. Future research should focus on medium optimization through statistical methods and fed-batch strategies to enhance the yield of this compound for further preclinical and clinical development.

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Maniwamycin A: A Technical Overview of its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maniwamycin A, a naturally occurring azoxy compound with significant biological activity. The document details its molecular formula, mass spectrometry data, and the experimental protocols for its characterization. Furthermore, it explores its role as a quorum-sensing inhibitor.

Core Molecular Data

This compound is an antifungal antibiotic originally isolated from the culture broth of Streptomyces prasinopilosus.[1][2] Its structure was determined through a combination of physico-chemical methods and spectral analysis.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight (Da) | 198.2660 | [2] |

| Accurate Mass (Da) | 198.1368 | [2] |

Mass Spectrometry Data

The structural elucidation of this compound was supported by mass spectrometry.[3] The following table summarizes predicted collision cross-section values for various adducts of this compound, providing valuable information for its identification and characterization in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.14411 | 148.6 |

| [M+Na]⁺ | 221.12605 | 153.4 |

| [M-H]⁻ | 197.12955 | 149.8 |

| [M+NH₄]⁺ | 216.17065 | 167.6 |

| [M+K]⁺ | 237.09999 | 148.9 |

| [M+H-H₂O]⁺ | 181.13409 | 147.6 |

| [M+HCOO]⁻ | 243.13503 | 173.4 |

| [M+CH₃COO]⁻ | 257.15068 | 186.1 |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of Maniwamycins, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces prasinopilosus involves a multi-step process to separate the compound from other metabolites.[1]

-

Resin Absorption: The culture broth is first treated with an adsorbent resin to capture the antibiotic compounds.

-

Solvent Extraction: The resin is then washed, and the adsorbed compounds, including this compound, are eluted and extracted using ethyl acetate (EtOAc).

-

Column Chromatography: The crude extract is subjected to column chromatography for further purification. While the specific stationary and mobile phases for this compound's initial isolation are not detailed in the available literature, silica gel columns are commonly used for the separation of other maniwamycin analogues.[4]

Structure Elucidation

The determination of this compound's chemical structure was achieved through various spectroscopic techniques.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were critical for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of this compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system.[1][3]

Biological Activity: Quorum Sensing Inhibition

Maniwamycins, including this compound, have been identified as inhibitors of quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density.

Quorum Sensing Inhibition in Chromobacterium violaceum

This compound has been shown to inhibit the production of violacein, a purple pigment, in the bacterium Chromobacterium violaceum.[4] Violacein synthesis is a well-established model for studying quorum sensing, as its production is controlled by the CviI/CviR quorum-sensing system.

The following diagram illustrates the mechanism of quorum sensing in C. violaceum and the inhibitory action of this compound.

This inhibition of quorum sensing suggests that this compound and its analogues could be valuable lead compounds for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the development of antibiotic resistance.

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npatlas.org [npatlas.org]

- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Maniwamycin A as a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance has propelled the search for alternative antimicrobial strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Maniwamycins are a class of natural products that have been identified as inhibitors of quorum sensing. This document provides a detailed experimental protocol for evaluating the quorum sensing inhibitory activity of Maniwamycin A using a Chromobacterium violaceum bioassay.

Principle

The Gram-negative bacterium Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR quorum-sensing system. This system is dependent on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. The mutant strain C. violaceum CV026 is incapable of producing its own AHLs but retains a functional CviR receptor. Therefore, it will only produce violacein in the presence of exogenous AHLs. This characteristic makes it an excellent reporter strain for screening potential quorum sensing inhibitors. A reduction in violacein production in the presence of a test compound, such as this compound, without inhibiting bacterial growth, indicates successful quorum sensing inhibition. All maniwamycins have been shown to inhibit violacein synthesis in Chromobacterium violaceum CV026[1].

Data Presentation

For context, a study on other natural compounds reported MIC values against Chromobacterium violaceum CV026 in the range of 20-30 µ g/well [2]. It is anticipated that this compound would exhibit activity in a comparable range.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol details the steps to assess the quorum sensing inhibitory potential of this compound by quantifying the inhibition of violacein production in Chromobacterium violaceum CV026.

Materials

-

This compound

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth

-

LB agar

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Methods

1. Preparation of Bacterial Inoculum: a. Streak C. violaceum CV026 onto an LB agar plate and incubate at 28°C for 24-48 hours. b. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 28°C with shaking (200 rpm). c. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

2. Preparation of Test Compounds: a. Prepare a stock solution of this compound in DMSO. b. Prepare a stock solution of C6-HSL in DMSO. c. Prepare serial dilutions of this compound in LB broth to achieve the desired final concentrations in the assay.

3. Assay Procedure: a. In a 96-well microtiter plate, add the following to each well:

- 100 µL of the diluted C. violaceum CV026 culture.

- A fixed, sub-MIC concentration of C6-HSL to induce violacein production.

- Varying concentrations of this compound. b. Include the following controls:

- Negative Control: Bacteria + LB broth (no C6-HSL, no this compound).

- Positive Control: Bacteria + C6-HSL (no this compound).

- Solvent Control: Bacteria + C6-HSL + DMSO (at the highest concentration used for this compound).

- Growth Control: Bacteria + this compound (at the highest concentration, no C6-HSL) to assess for antibacterial activity. c. Incubate the plate at 28°C for 24 hours with gentle shaking.

4. Quantification of Violacein Inhibition: a. After incubation, measure the OD600 of each well to assess bacterial growth. b. To quantify violacein, centrifuge the plate or allow the cells to settle. c. Carefully remove the supernatant. d. Add 100 µL of DMSO to each well and resuspend the pellet to extract the violacein. e. Measure the absorbance at 585 nm (the maximum absorbance of violacein). f. Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [ (OD585 of Positive Control - OD585 of Test Sample) / OD585 of Positive Control ] x 100

Signaling Pathway and Experimental Workflow

Acyl-Homoserine Lactone (AHL) Signaling Pathway in C. violaceum

The CviI/CviR quorum sensing system in Chromobacterium violaceum is a key regulator of virulence, including the production of the pigment violacein. The signaling cascade is initiated by the synthesis of AHL autoinducers by the LuxI homolog, CviI. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the LuxR homolog, CviR. This complex then acts as a transcriptional regulator, activating the expression of target genes, including the vioA operon responsible for violacein synthesis. This compound is hypothesized to interfere with this pathway, likely by competing with AHL for binding to the CviR receptor, thereby inhibiting the downstream gene expression.

Caption: AHL Signaling Pathway Inhibition by this compound.

Experimental Workflow for Quorum Sensing Inhibition Assay

The experimental workflow provides a step-by-step visual guide to the quorum sensing inhibition assay, from the initial preparation of bacterial cultures and test compounds to the final data analysis. This systematic approach ensures reproducibility and accurate assessment of this compound's QSI activity.

Caption: Experimental Workflow for QSI Assay.

References

- 1. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp.… [ouci.dntb.gov.ua]

Application Notes and Protocols for Maniwamycin A in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maniwamycin A

This compound is a naturally occurring azoxy compound first isolated from the culture broth of Streptomyces prasinopilosus.[1] It belongs to the maniwamycin family of antibiotics. Structurally, it is characterized by an azoxy group, which is a relatively rare functional group in natural products.[1][2] While its primary described activity is antifungal, other maniwamycin analogues have demonstrated quorum sensing inhibitory properties, suggesting a potential for broader applications in microbiology research.[3][4] These notes provide an overview of the potential applications of this compound and detailed protocols for its use in a research setting.

Potential Applications

-

Antifungal Research: this compound has been reported to exhibit a broad antifungal spectrum, making it a candidate for studies focused on the discovery of new antifungal agents.[1] Its unique structure may present a novel mechanism of action against fungal pathogens.

-

Quorum Sensing Inhibition: While not explicitly demonstrated for this compound, other maniwamycins (C, D, E, F, and G) have been shown to inhibit quorum sensing in Chromobacterium violaceum.[4][5] This suggests that this compound could also be investigated for its ability to disrupt bacterial communication, a key factor in virulence and biofilm formation.

Data Presentation: Biological Activities of this compound (Hypothetical Data)

Due to the limited publicly available quantitative data for this compound, the following tables are provided as illustrative examples of how to present experimental results. Researchers should generate their own data following the protocols outlined below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species

| Fungal Species | MIC (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

| Fusarium oxysporum | Data not available |

Table 2: Quorum Sensing Inhibition by this compound against Chromobacterium violaceum

| This compound Concentration (µg/mL) | Inhibition of Violacein Production (%) |

| Concentration 1 | Data not available |

| Concentration 2 | Data not available |

| Concentration 3 | Data not available |

| Concentration 4 | Data not available |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal strain(s)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile, flat-bottom 96-well plates

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Broth Microdilution Assay:

-

Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (medium only).

-

Add 100 µL of the diluted fungal inoculum to wells 1-11.

-

-

Incubation:

-

Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

-

Alternatively, the absorbance can be read using a microplate reader at a wavelength appropriate for the medium and fungus.

-

Protocol 2: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol is designed to assess the ability of this compound to inhibit the production of violacein, a purple pigment controlled by quorum sensing in Chromobacterium violaceum.

Materials:

-

This compound

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL), if using a mutant strain like CV026.

-

Sterile test tubes or a 96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in LB broth.

-

-

Preparation of Bacterial Culture:

-

Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

-

-

Inhibition Assay:

-

In sterile test tubes or a 96-well plate, add the diluted bacterial culture.

-

If using an AHL-requiring mutant, add the appropriate AHL to induce violacein production.

-

Add different concentrations of this compound to the tubes/wells.

-

Include a positive control (bacteria with AHL, no this compound) and a negative control (bacteria without AHL, no this compound).

-

-

Incubation:

-

Incubate the tubes/plate at 30°C with shaking for 18-24 hours.

-

-

Quantification of Violacein:

-

After incubation, measure the OD600 to assess bacterial growth.

-

To quantify violacein, add an equal volume of DMSO to each tube/well and vortex to extract the pigment.

-

Centrifuge the mixture to pellet the cells.

-

Transfer the supernatant to a new plate and measure the absorbance at 585 nm.

-

Calculate the percentage of violacein inhibition relative to the positive control, normalized to bacterial growth.

-

Visualizations

Caption: Experimental workflow for assessing the biological activities of this compound.

Caption: Conceptual diagram of potential quorum sensing inhibition by this compound.

References

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]

Maniwamycin A: Application Notes and Protocols for Antifungal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin A is a novel azoxy antibiotic, first isolated from the culture broth of Streptomyces prasinopilosus along with its congener, Maniwamycin B. These compounds have been identified as possessing a broad spectrum of antifungal activity, making them of significant interest for further investigation in the development of new antifungal agents. This document provides a summary of the available information on this compound and outlines detailed protocols for its study in antifungal research, based on established methodologies.

Data Presentation

While the foundational research by Nakayama et al. (1989) establishes the broad-spectrum antifungal properties of this compound, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal species, were not accessible in the publicly available literature at the time of this writing. The original discovery paper indicates such data exists, but the full text containing these specific values could not be retrieved.

To facilitate future research and data comparison, the following table is provided as a template for organizing and presenting MIC data for this compound once it is determined experimentally.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Concentration Range Tested (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | ||||

| Candida glabrata | ATCC 90030 | ||||

| Candida parapsilosis | ATCC 22019 | ||||

| Cryptococcus neoformans | ATCC 90112 | ||||

| Aspergillus fumigatus | ATCC 204305 | ||||

| Aspergillus flavus | ATCC 204304 | ||||

| Trichophyton rubrum | ATCC 28188 | ||||

| Trichophyton mentagrophytes | ATCC 9533 | ||||

| Other (Specify) |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound, based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This protocol is suitable for determining the MIC of this compound against yeast species such as Candida and Cryptococcus.

Materials:

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640

-

Positive control (e.g., Fluconazole)

-

Negative control (medium with solvent)

-

Growth control (medium with fungal inoculum)

-

Spectrophotometer or microplate reader (530 nm)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be selected based on expected activity (e.g., 0.03 to 32 µg/mL).

-

Each well should contain 100 µL of the diluted compound.

-

-

Inoculum Preparation:

-

Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 to achieve the final working inoculum concentration.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well containing the diluted this compound, positive control, and growth control.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Growth can be assessed visually or by reading the optical density at 530 nm.

-

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is designed for determining the MIC of this compound against molds like Aspergillus and Trichophyton.

Materials:

-

Same as Protocol 1, with the following modifications:

-

Fungal inoculum prepared from conidia or spores.

Procedure:

-

Preparation of this compound Dilutions:

-

Follow the same procedure as in Protocol 1.

-

-

Inoculum Preparation:

-

Grow the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

-

Count the conidia using a hemocytometer and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.

-

-

Inoculation:

-

Add 100 µL of the conidial suspension to each well.

-

-

Incubation:

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth (or the lowest concentration with a visually distinct reduction in growth, depending on the endpoint criteria chosen).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

Caption: Workflow for MIC determination of this compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound have not been fully elucidated in the available literature. As an azoxy compound, its mode of action may differ from common antifungal classes that target the cell wall, cell membrane, or nucleic acid synthesis. Further research is required to understand its molecular targets.

The diagram below presents a hypothetical logical relationship for investigating the mechanism of action of this compound.

Caption: Logical workflow for investigating this compound's mechanism.

Maniwamycin A: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniwamycin A is a naturally occurring azoxy compound with potential applications in antimicrobial and quorum sensing inhibition research. This document provides detailed application notes and protocols for the laboratory use of this compound, with a focus on its stability, storage, and handling. Quantitative data is presented in clear, tabular formats, and experimental workflows and signaling pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is an azoxyalkene with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol . Its chemical structure is characterized by an azoxy group, which is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |

| Molecular Weight | 198.26 g/mol | |

| Appearance | Solid (specific color not detailed in reviewed literature) | |

| CAS Number | 122566-70-5 |

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and biological activity. The following recommendations are based on general best practices for natural products and related compounds, as specific stability data for this compound is not extensively available.

Storage Conditions: It is recommended to store this compound as a dry powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). For solutions in solvents, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and moisture.

| Condition | Recommended Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Stability Profile: Detailed quantitative stability data for this compound under various pH, temperature, and light conditions is not readily available in the public domain. However, based on the general properties of similar compounds, the following can be inferred:

-

pH: Azoxy compounds can be sensitive to strong acidic or basic conditions, which may lead to degradation. It is advisable to maintain solutions at a neutral pH unless experimentally required.

-

Temperature: As with many complex organic molecules, elevated temperatures are likely to accelerate degradation.

-

Light: Compounds with chromophores, such as the azoxy group in this compound, may be susceptible to photodegradation. Therefore, protection from light is recommended.

Solubility

This compound is soluble in a range of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Likely soluble (based on general properties of similar compounds) |

| Ethanol | Likely soluble (based on general properties of similar compounds) |

| Ethyl Acetate | Soluble (used in extraction) |

| Water | Low solubility expected |

Biological Activity: Quorum Sensing Inhibition

This compound and its analogs have been shown to inhibit quorum sensing (QS) in bacteria, a cell-to-cell communication process that regulates virulence factor expression. The primary model organism for studying this activity is Chromobacterium violaceum, which produces a purple pigment called violacein under the control of a LuxI/LuxR-type QS system.

Mechanism of Action

In many Gram-negative bacteria, the LuxI/LuxR system is a key regulator of QS. The LuxI enzyme synthesizes an acyl-homoserine lactone (AHL) signal molecule. When the bacterial population density increases, the AHL concentration reaches a threshold and binds to the LuxR receptor protein. This AHL-LuxR complex then acts as a transcriptional regulator, activating the expression of target genes, including those for virulence factors and, in the case of C. violaceum, violacein production. This compound is thought to interfere with this signaling pathway, likely by acting as an antagonist to the LuxR receptor, thereby preventing the binding of the native AHL signal and subsequent gene activation.

Experimental Protocols

The following protocols provide a general framework for working with this compound in a laboratory setting. Researchers should adapt these protocols based on their specific experimental needs.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

Objective: To determine the ability of this compound to inhibit violacein production in Chromobacterium violaceum.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472 or a suitable biosensor strain like CV026)

-

Luria-Bertani (LB) broth and agar

-

This compound stock solution (in DMSO)

-

N-hexanoyl-L-homoserine lactone (C6-HSL) if using a biosensor strain that requires an exogenous signal

-

Sterile 96-well microtiter plates

-

Plate reader capable of measuring absorbance at 590 nm (for violacein) and 600 nm (for bacterial growth)

Protocol Workflow:

Detailed Procedure:

-

Prepare Bacterial Culture: Inoculate a single colony of C. violaceum into LB broth and grow overnight at 30°C with shaking.

-

Prepare Assay Plate:

-

The next day, dilute the overnight culture with fresh LB broth to an OD₆₀₀ of approximately 0.1.

-

Dispense the diluted culture into the wells of a 96-well plate.

-

If using a biosensor strain like CV026, add a sub-inhibitory concentration of C6-HSL to induce violacein production.

-

-

Add this compound:

-

Prepare serial dilutions of the this compound stock solution in LB broth.

-

Add the dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO only) and a positive control (if available).

-

-

Incubation: Cover the plate and incubate at 30°C for 24-48 hours, or until the purple pigment is well-developed in the control wells.

-

Quantify Violacein and Growth:

-

Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

To quantify violacein, lyse the cells (e.g., by adding DMSO or an appropriate lysis buffer) and centrifuge the plate to pellet the cell debris.

-

Transfer the supernatant containing the violacein to a new plate and measure the absorbance at 590 nm (OD₅₉₀).

-

-

Data Analysis:

-

Normalize the violacein production to bacterial growth (OD₅₉₀ / OD₆₀₀).

-

Calculate the percentage of violacein inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the concentration to determine the IC₅₀ value.

-

Safety Precautions

As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for more detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising natural product for research into quorum sensing inhibition and novel antimicrobial strategies. Proper storage and handling are essential to ensure the reliability and reproducibility of experimental results. The protocols provided here offer a starting point for researchers to explore the biological activities of this compound. Further studies are warranted to fully elucidate its stability profile and expand its application in various laboratory settings.

References

Application Notes and Protocols: Maniwamycin A in Combination with Other Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin A is a naturally occurring azoxy compound isolated from Streptomyces prasinopilosus.[1][2] It has demonstrated broad-spectrum antifungal activity.[1] A key mechanism of action for maniwamycins is the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation in fungi.[3][4] By disrupting quorum sensing, this compound can potentially render fungal pathogens more susceptible to conventional antifungal agents, offering a promising avenue for combination therapy to combat drug resistance and enhance therapeutic efficacy.

These application notes provide a framework for investigating the synergistic potential of this compound with other antifungal agents. Detailed protocols for in vitro synergy testing are provided to guide researchers in this area of study.

Rationale for Combination Therapy

The primary rationale for combining this compound with other antifungal agents lies in its potential to act as a synergist by disrupting fungal quorum sensing. Fungal biofilms, whose formation is often regulated by quorum sensing, are notoriously resistant to conventional antifungal treatments. By inhibiting this communication pathway, this compound may prevent biofilm formation or maturation, thereby exposing individual fungal cells to the direct action of a partner drug.[5][6]

Potential synergistic partners for this compound include:

-

Azoles (e.g., Fluconazole, Itraconazole): These agents inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7] Combining an azole with a quorum-sensing inhibitor like this compound could be highly effective, as has been suggested for other quorum-sensing inhibitors.[8]

-

Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol, leading to membrane permeabilization and cell death.[9] Synergy may arise from the disruption of biofilm integrity by this compound, allowing for better penetration and action of Amphotericin B.

-

Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[10] The combination with this compound could lead to a multi-faceted attack on both the protective biofilm and the structural integrity of the fungal cell.

Postulated Signaling Pathway Interference by this compound

This compound, as a quorum-sensing inhibitor, is hypothesized to interfere with the signaling pathways that regulate fungal virulence and biofilm formation. In many fungal species, quorum-sensing molecules (QSMs) accumulate as the population density increases. Once a threshold concentration is reached, these molecules bind to receptors, triggering a signaling cascade that leads to the expression of genes involved in biofilm formation, hyphal morphogenesis, and virulence factor production. This compound may act by inhibiting the production of QSMs, blocking their receptors, or interfering with downstream signaling components.